molecular formula C17H10O7 B12780753 (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one CAS No. 55256-56-9

(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one

Cat. No.: B12780753
CAS No.: 55256-56-9
M. Wt: 326.26 g/mol
InChI Key: HNNJFXGWJORXCI-IAGOWNOFSA-N
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Description

The compound (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[108003,1004,8014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and other functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving dienes and dienophiles.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Oxidation: Oxidation of specific carbon atoms to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for studying hydrogen bonding and molecular recognition processes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one: Similar in structure but with variations in functional groups.

    This compound: Differing in the position of hydroxyl groups or other substituents.

Uniqueness

The uniqueness of (4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[108003,1004,8014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one lies in its specific arrangement of functional groups and its pentacyclic structure

Properties

CAS No.

55256-56-9

Molecular Formula

C17H10O7

Molecular Weight

326.26 g/mol

IUPAC Name

(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one

InChI

InChI=1S/C17H10O7/c18-7-2-1-3-8-11(7)14(19)12-9(23-8)6-10-13(15(12)20)17(21)4-5-22-16(17)24-10/h1-6,16,18,20-21H/t16-,17-/m1/s1

InChI Key

HNNJFXGWJORXCI-IAGOWNOFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC3=CC4=C(C(=C3C2=O)O)[C@@]5(C=CO[C@@H]5O4)O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC4=C(C(=C3C2=O)O)C5(C=COC5O4)O)O

Origin of Product

United States

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